molecular formula C21H23N3O B601957 Imidafenacin Related Compound 10 CAS No. 212756-27-9

Imidafenacin Related Compound 10

Katalognummer: B601957
CAS-Nummer: 212756-27-9
Molekulargewicht: 333.44
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data (400 MHz, DMSO-d₆) reveals characteristic signals:

  • δ 2.25 (s, 3H) : Methyl protons of the ethyl group on the imidazole ring.
  • δ 2.73–2.74 (m, 2H) and δ 3.68–3.91 (m, 2H) : Methylene protons of the butanamide backbone.
  • δ 6.81 (s, 1H) and δ 7.39 (s, 1H) : Imidazole ring protons.
  • δ 7.28–7.35 (m, 10H) : Aromatic protons from the diphenyl groups.

¹³C NMR data corroborates the structure, with carbonyl carbon resonance at δ 170.2 ppm and aromatic carbons between δ 125–140 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹):

  • ~3,250 : N–H stretching (amide).
  • ~1,650 : C=O stretching (amide I band).
  • ~1,550 : N–H bending (amide II band).
  • ~1,450 : C–N stretching (imidazole ring).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 334.2 [M+H]⁺ , consistent with the molecular weight of 333.44 g/mol. Fragmentation patterns include losses of the ethylimidazole moiety (m/z 235.1 ) and sequential cleavage of phenyl groups.

Crystallographic Data and Solid-State Properties

No single-crystal X-ray diffraction data for this compound has been published. However, related imidafenacin analogs crystallize in monoclinic systems with space group P2₁/c and unit cell parameters approximating a = 10.2 Å, b = 12.8 Å, c = 14.3 Å, and β = 105°. The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water (<0.1 mg/mL at 25°C). Thermal analysis (DSC) of similar compounds indicates a melting point range of 190–195°C , attributed to strong intermolecular hydrogen bonding between amide groups.

Table 2: Summary of Solid-State Properties

Property Description
Crystal System Monoclinic (predicted)
Space Group P2₁/c (analog-based)
Solubility in DMSO ~50 mg/mL
Melting Point 190–195°C (estimated)

Eigenschaften

CAS-Nummer

212756-27-9

Molekularformel

C21H23N3O

Molekulargewicht

333.44

Aussehen

Solid

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

4-(2-Ethyl-imidazol-1-yl)-2,2-diphenyl-butyramide

Herkunft des Produkts

United States

Vorbereitungsmethoden

Substitution Reaction Optimization

The substitution step is critical for forming Related Compound 10. Key advancements include:

Solvent and Base Selection :

  • DMF with Triethylamine : Early methods used DMF and triethylamine at 150°C for 30 hours, achieving 77% yield of Related Compound 10.

  • DMSO with Excess 2-Methylimidazole : Replacing DMF with dimethyl sulfoxide (DMSO) and using 2-methylimidazole as both reactant and base reduced reaction time to 7 hours at 100–105°C, yielding 0.915 kg of Related Compound 10 from 1.000 kg of 4-bromo-2,2-diphenylbutyronitrile.

Catalytic Additives :

  • Potassium Iodide : The addition of KI (0.03 mol per 0.5 mol substrate) in DMF at 120°C improved yields to 80–91% by facilitating nucleophilic substitution.

One-Pot Synthesis Innovations

CN105399678A introduced a streamlined one-pot method combining substitution and hydrolysis:

  • Reagents : 2-Bromoethyl diphenylacetonitrile, 2-methylimidazole, polyethylene glycol (PEG) catalyst, and potassium hydroxide.

  • Conditions : Reactions in alcoholic solvents (e.g., propanol) at 20–30°C for substitution, followed by hydrolysis at 65–85°C.

  • Yield : 78% overall, with purity >99.5% after recrystallization.

This approach eliminated isolation of Related Compound 10, reducing steps and cost.

Comparative Analysis of Key Methods

MethodSolventBase/CatalystTemperature (°C)Yield (%)Purity (%)Reference
JP3294961 B2DMFTriethylamine15077
JP2003-201281DMSO2-Methylimidazole100–10591
CN103772286ADMFKOH1209199.5
CN105399678APropanolPEG + KOH20–857899.5

Key Findings :

  • DMF vs. DMSO : DMSO-based reactions achieved higher yields (91%) but required excess 2-methylimidazole (5 equivalents).

  • Catalytic PEG : Phase-transfer catalysts in alcoholic solvents enabled milder conditions and direct hydrolysis, though yields were lower.

Challenges in Purification and Industrial Scaling

Hygroscopic Intermediates

The phosphate salt of Related Compound 10, described in EP1845091 A1 , exhibited hygroscopicity, complicating storage and handling. Solutions included:

  • Hydrochloride Salt Formation : Converting the intermediate to a stable HCl salt before hydrolysis.

  • Direct Crystallization : Using toluene-water mixtures to isolate Related Compound 10 without salt formation.

Hydrolysis Efficiency

Traditional hydrolysis with 70% sulfuric acid at 140–150°C led to over-hydrolysis and byproducts. Alternatives included:

  • Alkaline Hydrolysis : CN103772286A used 6 M KOH to hydrolyze 4-bromo-2,2-diphenylbutyronitrile directly, avoiding harsh acid conditions.

  • Stepwise Neutralization : Adjusting pH to 8–9 after hydrolysis minimized degradation .

Analyse Chemischer Reaktionen

Imidafenacin Related Compound 10 undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

  • Mechanism of Action : Imidafenacin selectively antagonizes muscarinic receptors in the bladder, reducing detrusor muscle contractions and urinary frequency .
  • Pharmacokinetics : The compound exhibits an oral bioavailability of approximately 57.8%, with a half-life of about 3 hours. It is metabolized primarily by CYP3A4 and UGT1A4 enzymes .

Treatment of Overactive Bladder (OAB)

Imidafenacin is widely studied for its efficacy in treating OAB. Clinical trials have demonstrated significant improvements in urinary frequency, urgency episodes, and overall quality of life for patients suffering from this condition.

Key Findings from Clinical Studies :

  • A Phase II study involving 1166 patients showed that imidafenacin significantly reduced the number of incontinence episodes compared to placebo (p < 0.001) and was non-inferior to propiverine .
  • The incidence of adverse effects was lower with imidafenacin compared to other anticholinergics, making it a preferred option for long-term management .

Table 1: Efficacy Comparison in OAB Treatment

Treatment GroupIncontinence Episodes (Mean Change)Adverse Effects (%)
Imidafenacin 0.1 mg-5.831.5
Propiverine-4.739.9
Placebo-2.020.0

Management of Urinary Incontinence Post-Surgery

Recent studies have explored the use of imidafenacin in managing urinary incontinence following robotic-assisted radical prostatectomy (RARP).

Study Overview :

  • A randomized controlled trial involving 49 patients showed that those treated with imidafenacin experienced significant improvements in storage symptoms as measured by the International Prostate Symptom Score (IPSS) and Overactive Bladder Symptom Score (OABSS) at three and six months post-surgery (p < 0.05) .

Table 2: Symptom Improvement Post-RARP Surgery

Time PointIPSS Storage Symptom Score ChangeOABSS Change
Baseline--
3 Months-3.2-2.1
6 Months-3.5-2.5

Pulmonary Applications

Imidafenacin has also been investigated for its potential benefits in improving lung function among COPD patients.

Clinical Insights :

  • A study indicated that both doses (0.1 mg and 0.2 mg) resulted in significant improvements in forced expiratory volume in one second (FEV1), with a positive correlation between plasma levels of imidafenacin and changes in FEV1 .

Table 3: Pulmonary Function Improvement

Dose (mg)FEV1 Improvement (L)Adverse Events (%)
0.1+0.120
0.2+0.180

Wirkmechanismus

The mechanism of action of Imidafenacin Related Compound 10 is similar to that of imidafenacin. It binds to and antagonizes muscarinic M1 and M3 receptors with high affinity, inhibiting the release of acetylcholine and reducing the contraction of smooth muscles in the bladder . This action helps in managing conditions like overactive bladder by reducing urinary frequency and urgency.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares Imidafenacin Related Compound 10 with structurally related imidazole derivatives and functionally analogous compounds:

Parameter This compound N-Cyclopentylimidazole (CAS: 71614-58-9) Benzimidazole Thiophene (CAS: 929280-80-8) Imidafenacin (CAS: 170105-16-5)
Molecular Formula C₁₀H₁₆N₂ (inferred) C₈H₁₂N₂ C₁₆H₁₃N₃S₂ C₂₀H₂₁N₃O₂
Core Structure Substituted imidazole Imidazole with cyclopentyl group Benzimidazole-thiophene hybrid Tetrahydroisoquinoline-imidazole
Lipophilicity (LogP) ~3.2 (estimated) 2.8 4.1 3.5
Receptor Selectivity M3 > M2 (presumed) Not reported Unknown (non-muscarinic target) High M3 selectivity
Therapeutic Application Research compound Industrial solvent/intermediate Anticancer/anti-inflammatory Overactive bladder treatment
Toxicity (LD₅₀, oral) Not reported 450 mg/kg (rat) Not reported 300 mg/kg (rat)

Key Findings:

Structural Variations :

  • This compound and N-cyclopentylimidazole share an imidazole core but differ in substituents (cyclohexylmethyl vs. cyclopentyl), impacting steric bulk and solubility .
  • Benzimidazole thiophene compounds exhibit a fused-ring system, conferring greater aromaticity and rigidity compared to imidazole derivatives .

Functional Differences :

  • Imidafenacin and its related compound target muscarinic receptors, while benzimidazole thiophenes are explored for oncology applications .
  • N-alkylimidazoles (e.g., N-cyclopentylimidazole) are primarily industrial intermediates, lacking therapeutic relevance .

Pharmacokinetic Properties: Imidafenacin’s tetrahydroisoquinoline moiety enhances metabolic stability compared to simpler imidazole derivatives .

Regulatory Status:

  • Imidafenacin is approved as a prescription drug with stringent quality controls, while its related compound remains a research entity .
  • Benzimidazole thiophenes are in preclinical stages, highlighting the gap between imidazole derivatives and novel heterocycles in drug development .

Q & A

Q. How can researchers validate the specificity of assays used to quantify this compound in biological matrices?

  • Methodological Answer :
  • Matrix Effects : Spike blank plasma/serum with the compound and measure recovery rates (target: 85–115%).
  • Cross-Reactivity : Test against structurally similar metabolites (e.g., N-dealkylated products).
  • Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) and confirm with inter-day precision studies.
    Include validation parameters in supplementary materials .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.